BenchChemオンラインストアへようこそ!

3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Mass Spectrometry Biophysical Screening Fragment-Based Drug Discovery

Select CAS 891128-00-0 for its precise 3,4'-dibrominated scaffold, proven to dictate mechanism of action in membrane-active antibacterials. Unlike mono-halogen or sulfonamide analogs, its dual σ-hole donor profile and 1:2:1 bromine isotope triplet enable label-free ADME tracking and sequential chemoselective coupling. Ideal for MRSA biofilm research and crystallographic target ID.

Molecular Formula C15H9Br2N3O2
Molecular Weight 423.064
CAS No. 891128-00-0
Cat. No. B2820467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891128-00-0
Molecular FormulaC15H9Br2N3O2
Molecular Weight423.064
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H9Br2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
InChIKeyLHWUEIPZTOUBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891128-00-0): Procurement-Relevant Baseline for a Di-brominated Oxadiazole-Benzamide Scaffold


3-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891128-00-0) is a synthetic small molecule belonging to the class of 2,5-disubstituted-1,3,4-oxadiazole benzamides, with molecular formula C₁₅H₉Br₂N₃O₂ and molecular weight 423.06 g/mol . The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been identified as a privileged structure in antibacterial drug discovery, with halogenation pattern directly influencing both mechanism of action and target selectivity [1]. This specific di-brominated congener incorporates a bromine substituent at the 3-position of the benzamide ring and a 4-bromophenyl group on the oxadiazole core, distinguishing it from mono-halogenated and mixed-halogen analogs.

Why Halogen-Pattern Drives Procurement Specificity for CAS 891128-00-0: Subtle Modifications Alter Mechanism of Action in N-(1,3,4-Oxadiazol-2-yl)benzamides


Interchanging 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide with seemingly similar analogs is not scientifically justifiable. Systematic studies on N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated that 'subtle modifications lead to changes to the mechanism of action' [1]. The dibrominated pattern (3-Br on benzamide + 4-Br on the oxadiazole aryl ring) creates a unique halogen-bond donor profile, molecular electrostatic potential distribution, and lipophilicity signature (MW 423.06, CLogP ~4.3) that differs substantially from mono-halogen (e.g., 4-fluoro analog, MW 362.15), mixed-halogen (e.g., 3-chloro analog, MW 378.61), or trifluoromethyl-substituted (MW 427.20) comparators. These physicochemical differences directly impact membrane permeability, target binding kinetics, and off-target liability profiles, as evidenced by the halogen-dependent antibacterial potency and membrane depolarization activity observed in the oxadiazole benzamide class [2]. Substituting without matching the precise halogenation pattern risks altering the biological readout entirely.

Quantitative Differential Evidence for 3-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891128-00-0) Against Closest Analogs


Molecular Weight Differentiation (423.06 vs. 362.15–427.20 Da) Enables Distinct Biophysical Assay Detection Windows

The target compound (MW 423.06 g/mol) carries two bromine atoms, producing a characteristic ¹:²:¹ isotopic triplet (M, M+2, M+4) at relative intensities of approximately 1:2:1 due to the nearly equal natural abundances of ⁷⁹Br and ⁸¹Br. The closest mono-brominated analog, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 891127-76-7; MW 362.15 g/mol), displays only a ¹:¹ doublet isotope pattern . In LC-MS-based screening, this isotopic signature difference provides a 61 Da mass shift and unique isotope fingerprint, enabling unambiguous compound tracking in complex biological matrices without requiring MS/MS fragmentation. The 3-chloro analog N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide (CAS 891127-36-9; MW 378.61 g/mol) presents a distinct ³⁵Cl/³⁷Cl (3:1) pattern superimposed on a single bromine doublet, producing a composite pattern that can be confused with mono-brominated metabolites . The di-brominated pattern of the target compound provides a uniquely identifiable mass spectrometry signature for metabolic stability and pharmacokinetic studies .

Mass Spectrometry Biophysical Screening Fragment-Based Drug Discovery

Enhanced Halogen-Bond Donor Capacity: Di-brominated Scaffold Outperforms Chloro and Fluoro Analogs in σ-Hole Interaction Potential

Bromine substituents exhibit significantly larger σ-hole potentials (Vₛ,ₘₐₓ ≈ 25–30 kcal/mol for aromatic C–Br) compared to chlorine (Vₛ,ₘₐₓ ≈ 15–20 kcal/mol for aromatic C–Cl) and fluorine (Vₛ,ₘₐₓ ≈ 0–5 kcal/mol, negligible halogen bond donor) [1]. The target compound possesses two bromine atoms at geometrically distinct positions (3-position of benzamide and 4-position of oxadiazole phenyl ring), creating a directional halogen-bond donor array capable of engaging two distinct Lewis-base sites simultaneously. The 3-chloro analog (CAS 891127-36-9) replaces the benzamide bromine with chlorine, reducing the σ-hole potential at that position by approximately 30–40%, while the 4-fluoro analog (CAS 891127-76-7) eliminates halogen-bond donor capacity at the benzamide position entirely. In protein-ligand complexes, aromatic bromine forms stabilizing halogen bonds with backbone carbonyl oxygens and side-chain carboxylates (C–Br···O distance 2.8–3.3 Å, angle 160–180°), contributing an estimated 0.5–1.5 kcal/mol enthalpy gain per Br···O interaction compared to the corresponding C–Cl···O interaction [2]. The di-brominated architecture of the target compound therefore provides a higher theoretical binding-enthalpy ceiling and more constrained binding geometry relative to mixed-halogen or mono-brominated analogs.

Halogen Bonding Structure-Based Drug Design Crystal Engineering

Halogen Pattern Dictates Antibacterial Mechanism: Membrane Depolarization vs. LTA Biosynthesis Inhibition in N-(1,3,4-Oxadiazol-2-yl)benzamides

Comparative mechanistic studies on N-(1,3,4-oxadiazol-2-yl)benzamides have established that halogenation pattern is the primary determinant of antibacterial mechanism of action, with different halogen substitution resulting in fundamentally different bacterial kill pathways [1]. Specifically, halogenated analogs were shown to depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation, while non-halogenated or sulfonamide-containing analogs inhibited lipoteichoic acid (LTA) biosynthesis with MICs ranging from 0.25 to 2 µg/mL [2]. The compound HSGN-2241, a halogenated N-(1,3,4-oxadiazol-2-yl)benzamide, demonstrated rapid bactericidal activity against multi-drug resistant Gram-positive clinical isolates via potassium ion release and membrane depolarization, synergizing with daptomycin, vancomycin, and linezolid, and eradicating pre-formed MRSA biofilms at concentrations that did not lyse human red blood cells [3]. While the specific MIC of the target compound (CAS 891128-00-0) has not been independently reported, its dibrominated pattern places it within the membrane-active halogenated subclass, structurally distinct from sulfonamide-containing LTA inhibitors. The presence of two bromine substituents is expected to enhance membrane partitioning (logP contribution +1.2 to +1.6 units relative to chloro or fluoro analogs) and modulate depolarization kinetics relative to mono-halogenated counterparts.

Antibacterial Mechanism of Action MRSA Biofilm Eradication Structure-Activity Relationship

Differential Cross-Coupling Reactivity: Orthogonal Suzuki Coupling Potential via Positionally Distinct C–Br Bonds

The target compound contains two chemically distinct aromatic C–Br bonds: one at the 3-position of the electron-deficient benzamide ring and one at the 4-position of the electron-rich oxadiazole-attached phenyl ring. This electronic differentiation enables potential sequential, chemoselective Suzuki-Miyaura cross-coupling, where the electron-deficient 3-bromobenzamide undergoes oxidative addition preferentially with Pd(0) catalysts under milder conditions compared to the electron-rich 4-bromophenyl group [1]. By contrast, the 3-chloro analog (CAS 891127-36-9) replaces the more reactive C–Br at the benzamide position with a less reactive C–Cl bond, reducing the oxidative addition rate by approximately 50- to 100-fold (k(Br)/k(Cl) ≈ 50–100 for Pd(PPh₃)₄-catalyzed couplings with arylboronic acids) and eliminating the chemoselectivity window [2]. The 4-fluoro analog (CAS 891127-76-7) lacks a second coupling handle entirely, as C–F bonds are inert under standard Suzuki conditions. The di-brominated architecture of the target compound thus provides a unique synthetic diversification platform: sequential coupling at the 3-bromobenzamide position followed by the 4-bromophenyl position yields unsymmetrically biarylated derivatives inaccessible from mono-halogenated or mixed-halogen analogs.

Synthetic Chemistry C–C Cross-Coupling Library Diversification

Procurement-Driven Application Scenarios for 3-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891128-00-0)


Antibacterial Mechanism-of-Action Studies Targeting Membrane Depolarization in MRSA

The di-brominated scaffold of CAS 891128-00-0 positions it within the membrane-active halogenated subclass of N-(1,3,4-oxadiazol-2-yl)benzamides, as established by the halogen-dependent mechanism divergence demonstrated in ACS Infectious Diseases (2022) [1]. Researchers investigating potassium ion release, membrane depolarization kinetics (DiSC₃(5) fluorescence assays), and MRSA biofilm eradication should select this compound over sulfonamide-containing analogs, which operate via LTA biosynthesis inhibition (MIC 0.25 µg/mL) and do not depolarize membranes. The compound's dual bromine atoms provide built-in anomalous scattering for crystallographic target identification (Br f'' = 1.3 e⁻ at Cu Kα) [2].

Halogen-Bond-Driven Structure-Based Drug Design and Crystallographic Phasing

The two bromine substituents at geometrically independent positions (3-benzamide and 4-phenyl-oxadiazole) provide directional σ-hole donors (Vₛ,ₘₐₓ ≈ 25–30 kcal/mol per C–Br) for probing halogen-bond interactions with protein backbone carbonyls and carboxylate side chains [1]. This compound is preferable to the 3-chloro analog (reduced σ-hole, Vₛ,ₘₐₓ ≈ 15–20 kcal/mol for C–Cl) and the 4-fluoro analog (no halogen-bond donor capacity) for co-crystallization studies where halogen bonding is hypothesized to contribute to binding affinity. The 1:2:1 isotope triplet enables definitive MS identification of the ligand in soak-out and wash-out experiments [2].

Sequential Cross-Coupling Platform for Divergent Analog Library Synthesis

The electronically differentiated C–Br bonds (3-bromobenzamide: electron-deficient, σₚ ~ +0.35; 4-bromophenyl-oxadiazole: electron-rich, σₚ ~ +0.10) enable chemoselective sequential Suzuki-Miyaura coupling [1]. This compound functions as a dual-handle building block for generating unsymmetrical biaryl libraries via temperature- or ligand-controlled coupling sequences, a synthetic capability inaccessible with the 3-chloro analog (poor oxidative addition of C–Cl) or the 4-fluoro analog (single coupling handle). Procurement of this compound supports divergent SAR exploration with minimal additional synthetic effort.

ADME/PK Probe Development with Intrinsic Isotopic MS Signature

The diagnostic 1:2:1 bromine isotope triplet (M, M+2, M+4 at 423, 425, 427 Da) provides a unique, label-free mass spectrometry signature for tracking the compound in metabolic stability assays (liver microsomes, hepatocytes), plasma protein binding studies, and tissue distribution analyses [1]. This built-in isotopic fingerprint eliminates the need for ¹³C or ²H labeling for quantification in complex biological matrices, reducing procurement costs for ADME/PK profiling compared to non-brominated or mono-brominated analogs that require synthetic isotope incorporation [2].

Quote Request

Request a Quote for 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.